![molecular formula C15H13NO5 B5709579 4-nitrobenzyl 4-methoxybenzoate CAS No. 142599-44-8](/img/structure/B5709579.png)
4-nitrobenzyl 4-methoxybenzoate
Overview
Description
4-nitrobenzyl 4-methoxybenzoate is a chemical compound that is widely used in scientific research. It is a derivative of benzoic acid and is often used as a substrate for enzyme assays.
Scientific Research Applications
Protection of Hydroxyl Functions
The 4-nitrobenzyl group has been used for protecting hydroxyl functions. This group can be selectively removed in the presence of other benzyl-type protecting groups, such as benzyl and 4-methoxybenzyl, through reduction into 4-aminobenzyl group followed by electrochemical oxidation. This approach offers versatility in protecting hydroxyl functions in synthetic chemistry (Kukase et al., 1990).
Photocatalytic Oxidation
4-Methoxybenzyl alcohol and 4-nitrobenzyl alcohol have been studied for their photocatalytic partial oxidation to corresponding aldehydes or acids in water under simulated solar light. This research is significant in the field of catalysis, particularly in understanding the reactivity and selectivity of metal-loaded TiO2 photocatalysts (Yurdakal et al., 2017).
Kinetic Studies in Microorganisms
Research on Pseudomonas putida has involved kinetic studies of a 4-methoxybenzoate O-demethylase. This enzyme system's activity can be monitored by the O-demethylation of 3-nitro-4-methoxybenzoate, highlighting its relevance in microbiology and enzyme kinetics (Bernhardt et al., 1977).
N-Protection in Chemical Synthesis
4-Methoxybenzyl-4-nitrophenylcarbonate has been applied as a reagent for N-protection of amidinonaphthol. Its utility in the multiparallel solution phase synthesis of substituted benzamidines showcases its importance in synthetic chemistry (Bailey et al., 1999).
Fungal Degradation of Nitroaromatic Compounds
Studies on the lignin-degrading fungus Phanerochaete chrysosporium have shown its ability to degrade a series of nitroaromatic compounds, including 4-nitrotoluene to 4-nitrobenzyl alcohol. This research is relevant to environmental science, particularly in understanding the biodegradation of nitroaromatic pollutants (Teramoto et al., 2004).
Substrate Interactions in Enzyme Systems
Research on the interactions of substrates with a 4-methoxybenzoate O-demethylating enzyme system from Pseudomonas putida has provided insights into the specificity and mechanism of action of this enzyme system. This is vital for understanding enzyme-substrate interactions in biochemistry (Bernhardt et al., 1973).
properties
IUPAC Name |
(4-nitrophenyl)methyl 4-methoxybenzoate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13NO5/c1-20-14-8-4-12(5-9-14)15(17)21-10-11-2-6-13(7-3-11)16(18)19/h2-9H,10H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DCTGPNBSVLWJEY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)OCC2=CC=C(C=C2)[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13NO5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30358384 | |
Record name | Benzoic acid, 4-methoxy-, (4-nitrophenyl)methyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30358384 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
287.27 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
142599-44-8 | |
Record name | Benzoic acid, 4-methoxy-, (4-nitrophenyl)methyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30358384 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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